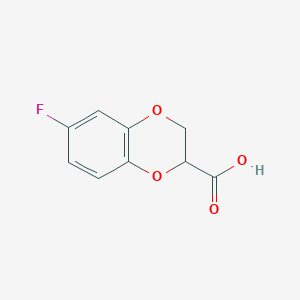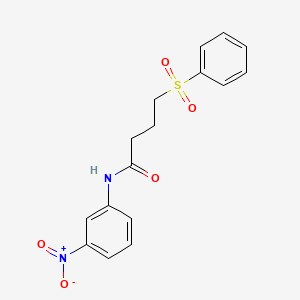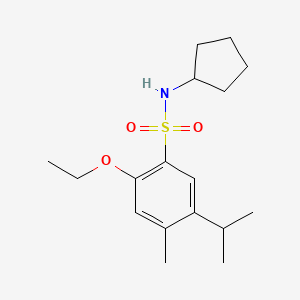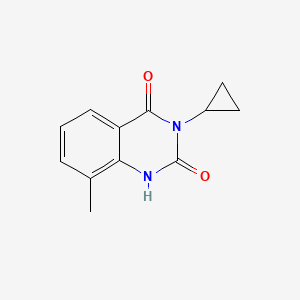
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-phenethylacetamide, also known as FEN, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FEN belongs to the class of isoxazole compounds, which are known for their diverse biological activities.
科学的研究の応用
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural characterization of compounds structurally similar to 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-phenethylacetamide. For instance, the synthesis of novel derivatives with potential anti-inflammatory and antimicrobial activities has been documented. These compounds include a range of substituted isoxazoles and thiazoles featuring the 4-fluorophenyl group, which is a common motif in the target compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, the molecular geometry of related isoxazole derivatives has been analyzed to understand their potential as MAPK inhibitors, demonstrating the compound's relevance in the exploration of new therapeutic agents (Peifer, Abadleh, Schollmeyer, & Laufer, 2006).
Biological Activities
The derivatives of the target compound have shown various biological activities. For example, isoxazole and thiazole derivatives have been investigated for their antimicrobial properties, with some demonstrating significant activity against a range of bacterial and fungal strains. This suggests a potential application in the development of new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013). Additionally, certain isoxazole compounds have been evaluated for their anti-tumor activities, indicating the compound's utility in cancer research (Hao-fei, 2011).
Antipsychotic Potential
Research has also delved into the antipsychotic potential of compounds with structural similarities, focusing on their pharmacological evaluation and interaction with dopamine receptors. This highlights the significance of the target compound and its derivatives in the development of novel antipsychotic medications (Wise et al., 1987).
特性
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-16-8-6-15(7-9-16)18-12-17(22-24-18)13-19(23)21-11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFRAPTYNMPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![8-(4-ethoxyphenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816833.png)

![3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2816838.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816840.png)



![4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816848.png)
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2816849.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816850.png)
![N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2816851.png)